1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone is a chemical compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological properties, including antimicrobial, antiviral, and anti-inflammatory activities . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as 2-bromo-4’-fluoroacetophenone . This method provides a simple and practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.
Chemical Reactions Analysis
1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The fluorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for potential therapeutic applications, including drug development for various diseases.
Industry: The compound’s stability and reactivity make it valuable in material synthesis and catalysis.
Mechanism of Action
The mechanism by which 1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its efficacy. The exact molecular targets and pathways depend on the specific application, but they often involve inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(Pyridin-3-yl)ethanone: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-(6-Fluoropyridin-3-yl)ethanone: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3-Substituted imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but differ in the substituents, affecting their biological activities and synthetic routes.
The presence of the fluorine atom in this compound makes it unique, enhancing its stability and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFYEPKIMHSFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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